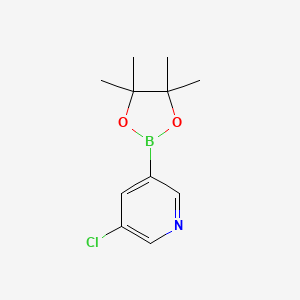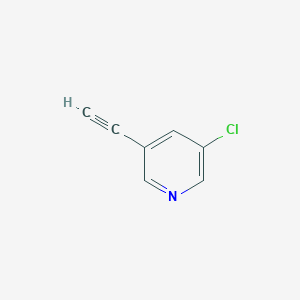
3-Chloro-5-ethynylpyridine
概要
説明
3-Chloro-5-ethynylpyridine (3-CEP) is a heterocyclic compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine, a six-membered aromatic ring structure containing a nitrogen atom, and is composed of a chlorine atom attached to a carbon-carbon triple bond. 3-CEP has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
科学的研究の応用
Thermo-/Photochromic and Photoluminescent Switching Behaviors
3-Chloro-5-ethynylpyridine derivatives have been explored for their thermo- and photo-induced electron transfer capabilities, exhibiting dual electron transfer photo/thermochromism. These properties are leveraged in creating materials with switchable photoluminescent responses, highlighting potential applications in smart materials and optical devices. Such behaviors are crucial for developing new materials with tunable optical properties for sensors, displays, and data storage technologies (Li et al., 2016).
Charge-Induced Conformational Switching
In the realm of molecular electronics, this compound based molecules demonstrate charge-induced conformational changes, exhibiting rectifying behavior with potential applications as molecular diodes and nano-actuators. This highlights their utility in developing nanoscale electronic components that can be operated with external fields, enabling advances in molecular computing and electronic devices (Derosa, Guda, & Seminario, 2003).
Synthesis and Modification of Chlorophyll Derivatives
Research has shown that 3-ethynyl-chlorin, a derivative prepared from methyl pyropheophorbide-d using this compound, can undergo modifications to form chlorin derivatives with substituted ethynyl groups. These studies contribute to understanding the synthesis and optical properties of chlorophyll derivatives, indicating potential applications in photodynamic therapy and solar energy conversion (Sasaki, Mizutani, Kunieda, & Tamiaki, 2008).
Metal Cation Sensing and Luminescence
This compound derivatives have been used to create materials that can sense metal cations through shifts in their electrochemical and optical properties. Such materials find applications in detecting and quantifying metal ions, which is critical in environmental monitoring, biomedical diagnostics, and chemical processing (Romero et al., 2011).
Organometallic Networks and Luminescence Properties
The use of ethynylpyridine derivatives in constructing organometallic networks showcases their role in developing materials with novel luminescence properties. These networks, utilizing silver–ethynide complexes, open avenues for creating materials with potential applications in lighting, displays, and optical sensors, demonstrating the versatile applicability of this compound in material science (Zhang et al., 2010).
特性
IUPAC Name |
3-chloro-5-ethynylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOIQYPOUQWDQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20634543 | |
| Record name | 3-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
329202-22-4 | |
| Record name | 3-Chloro-5-ethynylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20634543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

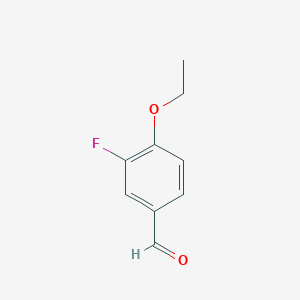

![Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetate](/img/structure/B1592504.png)


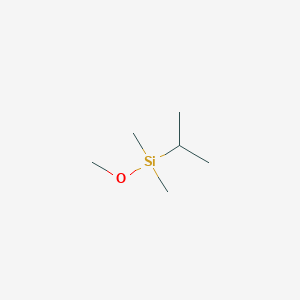
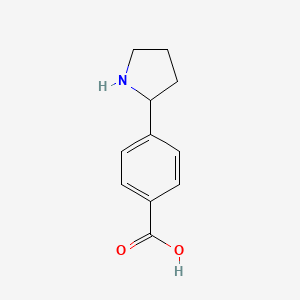
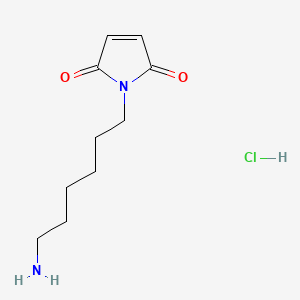
![5-Chloropyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1592513.png)

